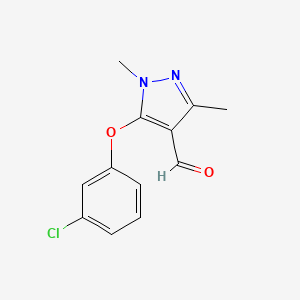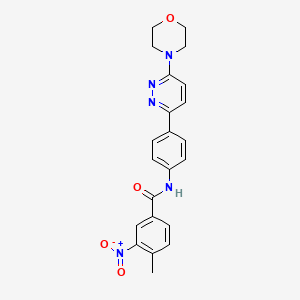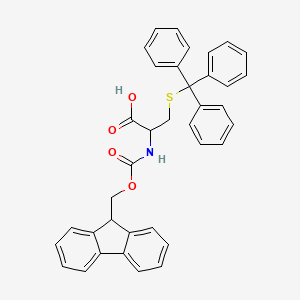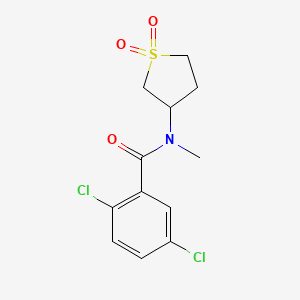
5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “5-(3-chlorophenoxy)” and “1,3-dimethyl” parts suggest that it has a chlorophenoxy group and two methyl groups attached to the pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of 1,3-diketones with hydrazine . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring with a chlorophenoxy group attached at the 5-position and two methyl groups attached at the 1 and 3 positions .科学的研究の応用
Synthesis of Heterocyclic Compounds
5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of various heterocyclic compounds. For instance, Quiroga et al. (2010) described the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction, used in synthesizing heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010). Similarly, Kumar et al. (2019) demonstrated the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles (Kumar et al., 2019).
Antioxidant Agent Synthesis
Prabakaran et al. (2021) explored the catalytic synthesis of novel chalcone derivatives using 5-chlorothiophen-2-yl-1H-pyrazole-4-carbaldehyde. These compounds exhibited potential as antioxidants (Prabakaran et al., 2021).
Structural Studies and Crystallography
Xu and Shi (2011) conducted a study on the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing insights into its molecular configuration (Xu & Shi, 2011). Cuartas et al. (2017) reported on the molecular structures and supramolecular assembly of reduced 3,4'-bipyrazoles derived from similar pyrazole precursors (Cuartas et al., 2017).
Sonogashira-Type Reactions
Vilkauskaitė et al. (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type reactions, leading to the production of pyrazolo[4,3-c]pyridines, important in medicinal chemistry (Vilkauskaitė et al., 2011).
Synthesis of Antihyperglycemic Agents
Kenchappa et al. (2017) synthesized coumarin derivatives containing pyrazole and indenone rings, exhibiting antihyperglycemic properties. These compounds were derived from 3-(6-substituted-2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbaldehyde derivatives (Kenchappa et al., 2017).
Novel Synthesis Methods
Thakrar et al. (2012) reported the synthesis of 1,4-dihydropyridines bearing a pyrazole moiety in the 4-position, demonstrating an efficient synthesis method (Thakrar et al., 2012).
Review on Chemical Reactivity
Gouda et al. (2016) provided a comprehensive survey of the preparation methods and chemical reactivity of 5-chloropyrazole-4-carbaldehyde, highlighting its role as an important intermediate in synthesizing various heterocyclic systems (Gouda et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(3-chlorophenoxy)-1,3-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(15(2)14-8)17-10-5-3-4-9(13)6-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDGZRZKOITABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)OC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(cyanomethyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2686832.png)





![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2686845.png)

![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2686849.png)



